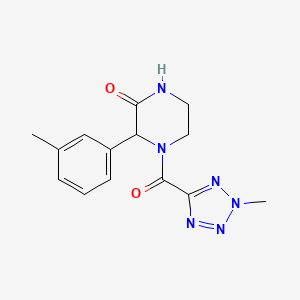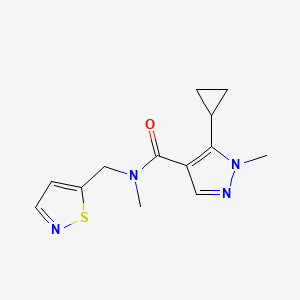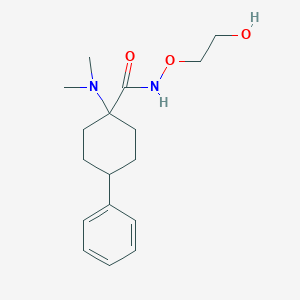
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 1,2,4-triazine, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes or proteins involved in the cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. It has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide depend on the specific application and concentration used. In general, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have herbicidal and fungicidal activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide in lab experiments include its diverse biological activities, relatively easy synthesis method, and potential for use in various fields. However, the limitations include its low solubility in water, potential toxicity, and the need for further studies to fully understand its mechanism of action and biological effects.
Future Directions
There are several future directions for the research on 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide. One direction is to further explore its potential applications in medicinal chemistry, agrochemistry, and material science. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide involves the reaction of 3,4-dimethylpent-3-ene-1,5-dioic acid dihydrazide with 6-methyl-5-oxo-4H-1,2,4-triazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained as a white solid after purification by column chromatography or recrystallization.
Scientific Research Applications
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising anticancer, antiviral, and antibacterial activities. In agrochemistry, it has been tested as a potential herbicide and fungicide. In material science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
properties
IUPAC Name |
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)7(3)5-9(17)14-16-11-12-10(18)8(4)13-15-11/h5H2,1-4H3,(H,14,17)(H2,12,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLJCTABEKLQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NNC(=O)CC(=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pent-3-enehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![1-(6-Methoxy-2-methylpyridin-3-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7437764.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)

![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)
![2-[4-[(2-Chloro-5-methylsulfonylphenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7437820.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)
